C.I. Pigment red 14

Description

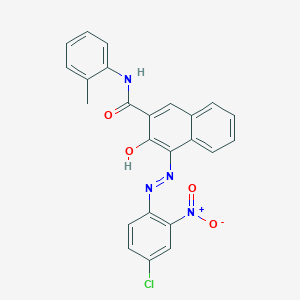

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN4O4/c1-14-6-2-5-9-19(14)26-24(31)18-12-15-7-3-4-8-17(15)22(23(18)30)28-27-20-11-10-16(25)13-21(20)29(32)33/h2-13,30H,1H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHYPQWKGYEJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064381 | |

| Record name | 2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6471-50-7 | |

| Record name | Pigment Red 14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, 4-(2-(4-chloro-2-nitrophenyl)diazenyl)-3-hydroxy-N-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 4-[2-(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Pigment Red 14 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and known properties of C.I. Pigment Red 14 (CAS No. 6471-50-7), a monoazo pigment. The information is compiled from various technical datasheets and scientific sources.

Chemical Identity and Structure

This compound, also known by its Colour Index number 12380, is an organic compound classified as a Naphthol AS pigment. Its chemical name is 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(o-tolyl)-2-naphthamide.[1]

The molecular structure of this compound is characterized by a substituted naphthalene ring system linked to a chloronitrophenyl group via an azo bridge (–N=N–). This extended system of conjugated double bonds is the chromophore responsible for its red color.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Pigment Red 14

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Pigment Red 14, identified by the Colour Index Number 12380, is a monoazo pigment that imparts a blue-light red hue. Its synthesis is a classic example of azo coupling, a fundamental reaction in the production of a wide range of organic colorants. This technical guide provides a comprehensive overview of the synthesis and manufacturing methods of this compound, including detailed experimental protocols, quantitative data, and process visualizations. The information presented is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in understanding and potentially applying this synthetic process.

Introduction

Organic pigments are a cornerstone of modern coloration technology, finding applications in diverse sectors including textiles, plastics, paints, inks, and even specialized fields like medical diagnostics and cosmetics.[1] this compound is a notable member of the azo pigment family, valued for its specific color characteristics and stability.[2] The manufacturing of this pigment is centered around a two-stage process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound and its precursors is essential for successful synthesis and application.

| Compound | C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Pigment Red 14 | 6471-50-7 | C₂₄H₁₇ClN₄O₄ | 460.87 |

| 4-Chloro-2-nitrobenzenamine | - | 89-63-4 | C₆H₅ClN₂O₂ | 172.57 |

| 3-Hydroxy-N-o-tolyl-2-naphthamide | - | 135-61-5 | C₁₈H₁₅NO₂ | 277.32 |

Synthesis of this compound

The synthesis of this compound is achieved through a well-established two-step process:

-

Diazotization of 4-Chloro-2-nitrobenzenamine: The primary aromatic amine, 4-Chloro-2-nitrobenzenamine, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.

-

Azo Coupling: The diazonium salt is then reacted with the coupling component, 3-Hydroxy-N-o-tolyl-2-naphthamide, to form the final azo pigment, this compound.[2]

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound, compiled from established methodologies for azo pigment synthesis.

Step 1: Diazotization of 4-Chloro-2-nitrobenzenamine

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 17.3 g (0.1 mol) of 4-Chloro-2-nitrobenzenamine to 150 mL of 10% hydrochloric acid.

-

Stir the mixture to form a fine suspension and cool to 0-5 °C using an ice-salt bath.

-

Prepare a solution of 7.2 g (0.104 mol) of sodium nitrite in 40 mL of deionized water.

-

Slowly add the sodium nitrite solution dropwise to the amine suspension over a period of 30-45 minutes, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes at the same temperature to ensure complete diazotization. The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

-

The resulting diazonium salt solution should be a clear, pale-yellow liquid and is used immediately in the next step.

Step 2: Azo Coupling

-

In a separate 1 L beaker, dissolve 27.7 g (0.1 mol) of 3-Hydroxy-N-o-tolyl-2-naphthamide in 300 mL of a 5% sodium hydroxide solution.

-

Cool the solution of the coupling component to 5-10 °C in an ice bath.

-

With vigorous stirring, slowly add the cold diazonium salt solution (from Step 1) to the solution of the coupling component over 60-90 minutes.

-

During the addition, the pH of the reaction mixture should be maintained in the alkaline range (pH 9-10) by the controlled addition of a 10% sodium hydroxide solution.

-

A colored precipitate of this compound will form immediately.

-

After the addition is complete, continue stirring the mixture for 2-3 hours at 10-15 °C to ensure the coupling reaction goes to completion.

Step 3: Isolation and Purification

-

The pigment slurry is heated to 80-90 °C for 30-60 minutes to promote particle growth and improve filterability.

-

The hot slurry is then filtered using a Buchner funnel.

-

The filter cake is washed with hot deionized water until the filtrate is free of chloride ions (tested with a silver nitrate solution).

-

The purified pigment is dried in an oven at 80-100 °C until a constant weight is achieved.

Expected Yield and Purity

Manufacturing Process Overview

The industrial-scale manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but involves larger-scale equipment and more stringent process control.

Caption: A schematic overview of the manufacturing process for this compound.

Experimental Workflow Visualization

The logical flow of the synthesis protocol can be visualized to provide a clear, step-by-step representation of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via diazotization and azo coupling is a robust and well-understood process. This guide has provided a detailed technical overview, from the fundamental chemical reactions to a comprehensive manufacturing workflow. While the provided experimental protocol offers a solid foundation, further optimization of reaction parameters may be necessary to achieve desired yields and pigment characteristics for specific applications. The visualizations included serve to clarify the logical relationships and procedural steps involved in the synthesis and manufacturing of this important organic pigment.

References

CAS number and molecular formula of C.I. Pigment Red 14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Pigment Red 14, a synthetic organic pigment belonging to the monoazo class of compounds. This document details its chemical identity, synthesis, and key physicochemical properties, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Molecular Structure

This compound is chemically identified as 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamide. It is a single azo compound.[1]

| Identifier | Value |

| C.I. Name | Pigment Red 14 |

| C.I. Number | 12380 |

| CAS Number | 6471-50-7[1] |

| Molecular Formula | C₂₄H₁₇ClN₄O₄[1] |

| Molecular Weight | 460.87 g/mol [1] |

Physicochemical Properties

This compound is a blue-light red pigment with several notable properties relevant to its application in various industries, including textiles, plastics, paints, and inks.[1][2] A summary of its key quantitative properties is provided below.

| Property | Value | Test Method/Standard |

| Lightfastness (Blue Wool Scale) | 6-7 | ISO 105-B02[3][4][5][6][7] |

| Heat Stability | Up to 300°C | Varies by application[8] |

| Oil Absorption | Varies by grade | ASTM D281-84[9] |

| Chemical Resistance (5% Sodium Carbonate) | Unchanging | -[1] |

| Chemical Resistance (5% Muriatic Acid) | Unchanging | -[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1]

Step 1: Diazotization of 4-Chloro-2-nitrobenzenamine

-

A suspension of 4-chloro-2-nitrobenzenamine is prepared in an acidic medium, typically using hydrochloric acid, and cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite is then added dropwise to the cooled suspension while maintaining the low temperature. This reaction converts the primary aromatic amine into a diazonium salt.

Step 2: Azo Coupling with 3-Hydroxy-N-o-tolyl-2-naphthamide

-

A separate alkaline solution of 3-Hydroxy-N-o-tolyl-2-naphthamide (the coupling component) is prepared.

-

The freshly prepared diazonium salt solution is slowly added to the coupling component solution with vigorous stirring.

-

The coupling reaction occurs, leading to the formation of the insoluble this compound, which precipitates out of the solution.

-

The resulting pigment is then filtered, washed with water to remove any soluble impurities, and dried.

A detailed, step-by-step laboratory-scale synthesis protocol for a similar monoazo pigment, C.I. Pigment Red 48:2, which follows the same fundamental chemical principles of diazotization and azo coupling, can be found in the provided application notes for reference.[10]

Determination of Physicochemical Properties

Standardized testing methods are employed to characterize the performance of this compound.

-

Lightfastness: The resistance to fading upon exposure to light is evaluated using the Blue Wool Scale, in accordance with ISO 105-B02.[3][4][5][6][7] This involves exposing a sample of the pigment alongside a set of standardized blue wool textiles to a controlled light source and assessing the degree of fading.

-

Heat Stability: The thermal stability of the pigment is determined by exposing it to progressively higher temperatures and observing the point at which a significant color change occurs.[8]

-

Oil Absorption: This property, which indicates the amount of oil required to form a coherent paste with the pigment, is measured using the spatula rub-out method as described in ASTM D281-84.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Note: As this compound is a stable organic pigment, it is not involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable.

References

- 1. Pigment Red 14 [dyestuffintermediates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. gulmendigital.com.au [gulmendigital.com.au]

- 4. Lightfastness - Wikipedia [en.wikipedia.org]

- 5. Materials Technology Limited [drb-mattech.co.uk]

- 6. vichem.vn [vichem.vn]

- 7. hibiscus-plc.co.uk [hibiscus-plc.co.uk]

- 8. CathayTherm - OXERRA Americas [americas.oxerra.com]

- 9. first-color.com [first-color.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Profile of C.I. Pigment Red 14: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of C.I. Pigment Red 14 (CAS 6471-50-7), a monoazo pigment belonging to the Naphthol AS family. Due to the limited availability of publicly accessible, complete UV-Vis and FTIR spectra for this specific pigment, this document synthesizes data from closely related Naphthol AS pigments to offer a predictive spectroscopic profile. It also outlines standardized experimental protocols for obtaining such data.

Chemical and Physical Properties

This compound is an organic pigment with the chemical formula C₂₄H₁₇ClN₄O₄. It is valued for its vibrant bluish-red hue and is utilized in various applications, including inks, coatings, and plastics. Understanding its spectroscopic characteristics is crucial for quality control, material identification, and stability studies.

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an organic pigment is determined by its chromophoric structure. For this compound, the extended π-electron system of the azo-coupled naphthol structure is expected to result in strong absorption in the visible region.

| Wavelength (λmax) | Region | Associated Electronic Transition |

| ~300 - 350 nm | UV | π → π* transitions in aromatic rings |

| ~480 - 530 nm | Visible | n → π* and π → π* transitions in the azo chromophore |

Note: The exact λmax can vary depending on the solvent used for analysis due to solvatochromic effects.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides a molecular fingerprint, revealing the presence of specific functional groups. For this compound, key vibrational bands are expected to arise from the amide, azo, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3500 | Medium | N-H stretching (amide) |

| ~3000 - 3100 | Medium-Weak | Aromatic C-H stretching |

| ~1660 - 1680 | Strong | C=O stretching (Amide I)[1] |

| ~1590 - 1610 | Medium | Aromatic C=C stretching |

| ~1530 - 1560 | Strong | N-H bending and C-N stretching (Amide II)[1] |

| ~1440 - 1460 | Medium | -N=N- stretching (azo group) |

| ~1200 - 1300 | Medium | C-N stretching |

| ~750 - 850 | Strong | C-H out-of-plane bending (aromatic substitution) |

| ~600 - 700 | Medium-Weak | C-Cl stretching |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of organic pigments like this compound.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima of the pigment in a suitable solvent.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., N,N-Dimethylformamide, Chloroform, or Toluene)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a stock solution by accurately weighing a small amount of the pigment and dissolving it in a known volume of the chosen solvent. The concentration should be low enough to ensure that the maximum absorbance falls within the linear range of the instrument (typically < 1.0). A series of dilutions may be necessary to achieve the optimal concentration.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam path of the spectrophotometer.

-

Sample Measurement: Rinse a second quartz cuvette with the pigment solution and then fill it. Place it in the sample beam path.

-

Spectral Acquisition: Scan the sample from the UV to the visible range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid pigment to identify its functional groups.

Instrumentation: A Fourier-Transform Infrared spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

This compound sample (as a dry powder)

-

Potassium Bromide (KBr), IR grade (for pellet method)

-

Mortar and pestle

-

Pellet press

Procedure (ATR Method - Recommended):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the powdered pigment directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectral Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the pigment (1-2 mg) with approximately 200 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic pigment.

Caption: General workflow for UV-Vis and FTIR spectroscopic analysis of pigments.

References

Unraveling the Solid State of C.I. Pigment Red 14: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

C.I. Pigment Red 14, a monoazo pigment known by various names including Permanent Bordeaux FGR and Naphthol Red FGR, holds a significant place in the coloration of various materials. Despite its widespread use, detailed public information regarding its specific crystal structure and polymorphic behavior remains elusive in readily accessible scientific literature. This technical guide synthesizes the available information and outlines the necessary experimental approaches for a comprehensive characterization of this pigment's solid-state properties.

Chemical and Physical Properties

A foundational understanding of a pigment's performance characteristics begins with its basic chemical and physical data. This compound is identified by the Colour Index number 12380 and CAS number 6471-50-7. Its molecular formula is C₂₄H₁₇ClN₄O₄.

| Property | Value |

| C.I. Name | Pigment Red 14 |

| C.I. Number | 12380 |

| CAS Number | 6471-50-7 |

| Chemical Class | Monoazo |

| Molecular Formula | C₂₄H₁₇ClN₄O₄ |

| Synonyms | Permanent Bordeaux FGR, Naphthol Red FGR |

Crystal Structure and Polymorphism: A Knowledge Gap

A thorough search of scientific databases and literature reveals a notable absence of publicly available, detailed crystallographic data for this compound. Essential information such as unit cell parameters, space group, and atomic coordinates, which are fundamental to understanding the pigment's solid-state arrangement, has not been reported in the accessed resources.

Recommended Experimental Protocols for Full Characterization

To address the current knowledge gap, a systematic investigation into the crystal structure and polymorphism of this compound is required. The following experimental workflow outlines the key steps for a comprehensive analysis.

Synthesis and Purification

The synthesis of this compound typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative. To ensure the suitability of the material for crystallographic studies, a high-purity sample is essential.

-

Starting Materials: High-purity precursors (specific aromatic amine and naphthol AS derivative) should be used.

-

Reaction Control: Precise control of temperature, pH, and addition rates during diazotization and coupling is crucial to minimize impurities and by-products.

-

Purification: The crude pigment should be subjected to rigorous purification steps, such as solvent washing and recrystallization, to remove unreacted starting materials and isomers.

Single Crystal Growth

The determination of a crystal structure with atomic resolution is best achieved through single-crystal X-ray diffraction. Growing single crystals of organic pigments can be challenging due to their low solubility.

-

Solvent Screening: A wide range of organic solvents and solvent mixtures should be screened for their ability to dissolve the pigment, even at elevated temperatures.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the pigment is allowed to evaporate slowly at a constant temperature.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

Vapor Diffusion: A solution of the pigment is placed in a sealed container with a second, more volatile solvent in which the pigment is insoluble. Slow diffusion of the second solvent into the first reduces the pigment's solubility, promoting crystal growth.

-

Polymorph Screening and Characterization

A systematic polymorph screen is necessary to identify different crystalline forms of this compound.

-

Crystallization from Different Solvents: The pigment should be crystallized from a diverse set of solvents with varying polarities.

-

Varying Crystallization Conditions: Factors such as cooling rate, level of supersaturation, and the presence of additives should be systematically varied.

-

Thermal Methods: Heating the initial crystalline form and observing phase transitions using techniques like Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) can reveal the existence of other polymorphs.

-

Grinding: Mechanical stress induced by grinding can sometimes trigger polymorphic transformations.

The resulting solid forms should be characterized using the following techniques:

-

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing different polymorphic forms based on their unique diffraction patterns.

-

Solid-State Nuclear Magnetic Resonance (ssNMR): Provides information about the local chemical environment of atoms in the crystal lattice, which can differ between polymorphs.

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Vibrational spectroscopy can detect differences in intermolecular interactions and molecular conformations between polymorphs.

Logical Workflow for Investigation

The following diagram illustrates the logical flow for a comprehensive investigation into the crystal structure and polymorphism of this compound.

Caption: A flowchart outlining the necessary experimental steps for the synthesis, purification, and comprehensive solid-state characterization of this compound.

Signaling Pathway for Polymorph Formation

The formation of a specific polymorph is governed by a complex interplay of thermodynamic and kinetic factors. The following diagram illustrates the conceptual pathways leading to different polymorphic forms.

Caption: A diagram illustrating the kinetic and thermodynamic pathways that can lead to the formation of different polymorphs from a solution phase.

C.I. Pigment Red 14: A Technical Guide to its Historical Development and Scientific Literature

An In-depth Review for Researchers and Professionals in Drug Development

C.I. Pigment Red 14, a monoazo pigment belonging to the Naphthol AS family, has been a significant colorant in various industrial applications for over a century. This technical guide provides a comprehensive overview of its historical development, a detailed literature review of its properties, and a standardized experimental protocol for its synthesis. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize this pigment in their work.

Historical Development

The journey of this compound is intrinsically linked to the broader history of Naphthol pigments. The timeline below highlights the key milestones in the development of this class of pigments, leading to the establishment and use of this compound.

The synthesis of 2-Hydroxy-3-naphthoic acid in 1892 laid the foundational chemistry for Naphthol pigments.[1] This was followed by the crucial patenting of Naphthol AS pigments in 1911, which marked their official entry as a new class of synthetic organic colorants.[1] Commercial production began in 1912, initially targeting the textile industry for dyeing cotton.[1] By the 1920s, their use expanded into the realm of artists' pigments, valued for their vibrancy and improved lightfastness compared to some traditional pigments.[2] this compound, with its distinct bluish-red hue, emerged as a key member of this family, finding widespread application in printing inks, plastics, and coatings throughout the mid-20th century.

Literature Review

This compound is chemically identified as 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(o-tolyl)-2-naphthamide. Its Colour Index designation is C.I. 12380, and its CAS number is 6471-50-7.[3]

Physicochemical and Performance Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₁₇ClN₄O₄ | [3] |

| Molecular Weight | 460.87 g/mol | [3] |

| CAS Number | 6471-50-7 | [3] |

| Colour Index Name | This compound | [3] |

| Colour Index Number | 12380 | [3] |

| Lightfastness (BWS) | 6 | [4] |

| Heat Stability | 140°C | [4] |

| Acid Resistance | Good | [4] |

| Alkali Resistance | Good | [4] |

| Oil Resistance | Good | [4] |

| Bleed Resistance | Good | [4] |

This compound exhibits good overall fastness properties, making it suitable for a range of applications where stability is required. Its lightfastness, rated on the Blue Wool Scale, indicates its resistance to fading upon exposure to light. The heat stability defines the maximum temperature the pigment can withstand without significant color change. Its resistance to acids, alkalis, and oil further underscores its durability in various chemical environments.

Experimental Protocols

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction. The general workflow is illustrated below.

Detailed Synthesis Protocol

The following is a representative laboratory-scale protocol for the synthesis of this compound.

Materials and Reagents:

-

4-Chloro-2-nitrobenzenamine

-

3-Hydroxy-N-o-tolyl-2-naphthamide

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ice

Procedure:

Part 1: Preparation of the Diazo Component (Diazotization)

-

In a beaker, prepare a solution of 4-Chloro-2-nitrobenzenamine in aqueous hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add an aqueous solution of sodium nitrite to the cooled amine solution, maintaining the temperature below 5°C.

-

Continue stirring for 30 minutes at 0-5°C to ensure complete diazotization. The resulting solution contains the diazonium salt.

Part 2: Preparation of the Coupling Component

-

In a separate beaker, dissolve 3-Hydroxy-N-o-tolyl-2-naphthamide in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5°C in an ice bath.

Part 3: Azo Coupling Reaction

-

Slowly add the cold diazonium salt solution from Part 1 to the cold coupling component solution from Part 2 with vigorous stirring.

-

Maintain the temperature below 10°C and adjust the pH as necessary with sodium hydroxide solution to facilitate the coupling reaction.

-

A colored precipitate of this compound will form.

-

Continue stirring for 1-2 hours to ensure the reaction is complete.

Part 4: Isolation and Purification

-

Filter the pigment suspension using a Buchner funnel.

-

Wash the filter cake thoroughly with deionized water until the filtrate is neutral and free of soluble salts.

-

Dry the pigment in an oven at a temperature not exceeding 80°C to obtain the final product.

This technical guide provides a foundational understanding of this compound, from its historical roots to its chemical synthesis and performance characteristics. The provided data and protocols are intended to serve as a valuable resource for scientists and researchers in their respective fields.

References

Solubility and dispersion characteristics of C.I. Pigment Red 14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and dispersion characteristics of C.I. Pigment Red 14, a monoazo pigment valued for its bluish-red hue. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deeper understanding of this pigment's physicochemical properties.

Core Properties of this compound

This compound is identified by CAS Number 6471-50-7 and the molecular formula C₂₄H₁₇ClN₄O₄[1][2][3]. It is also known by other names such as Permanent Bordeaux FGR and Helio Fast Bordeaux BR. Structurally, it is a single azo pigment[1].

Table 1: General and Physicochemical Properties of this compound

| Property | Value/Information |

| C.I. Name | Pigment Red 14 |

| CAS Number | 6471-50-7 |

| Molecular Formula | C₂₄H₁₇ClN₄O₄ |

| Molecular Weight | 460.87 g/mol |

| Appearance | Bluish-red powder |

| Chemical Class | Monoazo Pigment |

Solubility Characteristics

Organic pigments, by design, are generally insoluble in water and most organic solvents[4][5]. This low solubility is a key property that distinguishes pigments from dyes and is crucial for their performance in applications requiring high fastness and resistance to migration. Azo pigments achieve this insolubility through chemical structures that lack solubilizing groups and may incorporate moieties that reduce solubility, such as amide groups[4].

Table 2: Qualitative Solubility of Azo Pigments (General)

| Solvent Type | General Solubility |

| Water | Insoluble |

| Polar Organic Solvents (e.g., Ethanol, Acetone) | Generally Insoluble to Very Slightly Soluble |

| Non-polar Organic Solvents (e.g., Xylene, Toluene) | Generally Insoluble to Very Slightly Soluble |

Dispersion Characteristics

The dispersion of pigments involves the breakdown of agglomerates into smaller, stable particles within a medium. The effectiveness of this process is critical for achieving desired color strength, gloss, and overall performance. The dispersion of azo pigments like this compound is a multi-step process involving wetting, mechanical breakdown, and stabilization.

While specific dispersion performance data for this compound is not widely published, the general principles of pigment dispersion apply. The choice of dispersion method and equipment will depend on the specific application and the desired quality of the dispersion.

Experimental Protocols

Determination of Qualitative Solubility

A general protocol for assessing the qualitative solubility of a pigment in various solvents can be adapted as follows:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the pigment in a test tube.

-

Agitation: Agitate the mixture vigorously for a defined period (e.g., 1 hour) at a controlled temperature.

-

Observation: Visually inspect the mixture for any signs of dissolution, such as color in the supernatant.

-

Separation: Centrifuge the mixture to separate the undissolved pigment.

-

Analysis: Analyze the supernatant using UV-Vis spectroscopy to detect any dissolved pigment, providing a more sensitive assessment than visual inspection alone.

Pigment Dispersion and Stability Assessment

The following outlines a general workflow for preparing and assessing a pigment dispersion:

-

Premixing: The pigment, dispersing agent, and a portion of the vehicle (solvent or resin) are combined to wet the pigment particles.

-

Dispersion: The premix is subjected to high shear forces using equipment such as a high-speed disperser, bead mill, or three-roll mill to break down agglomerates.

-

Let-down: The remaining vehicle is added to the dispersed pigment concentrate to achieve the final desired pigment concentration.

-

Stability Assessment: The stability of the dispersion can be evaluated by monitoring changes in viscosity, particle size, and color properties over time and under different storage conditions. A simple method involves observing for signs of settling or flocculation.

Below is a DOT script for a diagram illustrating the pigment dispersion workflow.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of C.I. Pigment Red 14

Audience: Researchers, scientists, and drug development professionals.

C.I. Name: Pigment Red 14 C.I. Number: 12380 Chemical Class: Monoazo (Naphthol AS) CAS Number: 6471-50-7 Molecular Formula: C₂₄H₁₇ClN₄O₄[1]

Introduction

C.I. Pigment Red 14 is a synthetic organic monoazo pigment belonging to the Naphthol AS, or β-naphthol, class of colorants.[1][2] These pigments are characterized by a 2-hydroxy-3-naphthanilide backbone and are known for their vibrant red and orange shades, strong tinting strength, and good resistance to chemicals.[2] Pigment Red 14 is produced by the diazotization of 4-chloro-2-nitrobenzenamine, followed by coupling with 3-Hydroxy-N-o-tolyl-2-naphthamide.[1]

The thermal stability of a pigment is a critical performance parameter, dictating its suitability for applications involving high-temperature processing, such as in plastics, coatings, and some printing inks.[3] This guide provides a technical overview of the thermal stability and degradation profile of this compound, including generalized experimental protocols for its characterization and an expected degradation pathway.

Thermal Stability Analysis

Summary of Expected Thermal Properties

| Parameter | Expected Value Range | Method | Description |

| Decomposition Onset (Tonset) | 250 - 300 °C | TGA | The temperature at which significant, accelerated mass loss begins. This is a primary indicator of thermal stability. |

| Temperature at Max. Decomposition Rate (Tmax) | 280 - 350 °C | DTG¹ | The temperature at which the rate of mass loss is highest, indicating the most intense phase of degradation. |

| Residue at 600 °C (Inert Atmosphere) | 25 - 40 % | TGA | The percentage of non-volatile carbonaceous char remaining after the primary decomposition phase under nitrogen. |

| Thermal Events | No distinct melting point; Exothermic decomposition | DSC | As a complex organic molecule, it is expected to decompose before melting, typically in an exothermic process. |

¹ DTG (Derivative Thermogravimetry) is the first derivative of the TGA curve, which highlights the rate of mass loss.

Degradation Profile

The degradation of monoazo Naphthol AS pigments like Pigment Red 14 is a complex process initiated by thermal energy. The primary chromophoric azo bond (–N=N–) is typically the most thermally labile linkage in the molecule.

Proposed Degradation Pathway

At elevated temperatures, the degradation is believed to proceed via homolytic cleavage of the azo bond, generating radical intermediates. These highly reactive species subsequently undergo a cascade of further reactions, including fragmentation of the aromatic and naphthol rings, leading to the evolution of various volatile compounds and the formation of a stable carbonaceous char.

The logical flow of this process can be visualized as follows:

Caption: Proposed thermal degradation pathway for this compound.

Experimental Protocols

The following sections detail standardized methodologies for conducting TGA and DSC analyses on organic pigments like this compound.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the mass of a sample over time as the temperature changes, providing precise data on decomposition temperatures and weight loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5–10 mg of the dry pigment powder into a ceramic (alumina) or platinum crucible.

-

Analysis Parameters:

-

Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 20–50 mL/min) to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Collection: Continuously record sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative of this curve (DTG) to identify temperatures of maximum decomposition rates.

The experimental workflow is illustrated below:

Caption: Standard experimental workflow for TGA of an organic pigment.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, identifying exothermic and endothermic transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2–5 mg of the dry pigment powder into a vented aluminum DSC pan. Crimp-seal the pan. Prepare an empty, sealed aluminum pan as a reference.

-

Analysis Parameters:

-

Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 20–50 mL/min).

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot heat flow versus temperature. Identify endothermic (e.g., melting) or exothermic (e.g., decomposition) peaks.

Conclusion

This compound, as a member of the Naphthol AS pigment class, is expected to exhibit moderate thermal stability, with decomposition initiating around 250-300 °C. Its degradation is characterized by the cleavage of the azo linkage, followed by fragmentation into volatile products and a stable char. The standardized TGA and DSC protocols outlined herein provide a robust framework for experimentally verifying these properties and ensuring material quality for high-temperature applications.

References

In-Depth Technical Guide: C.I. Pigment Red 14 Safety and Handling

This technical guide provides a comprehensive overview of the safety data and handling precautions for C.I. Pigment Red 14 (CAS No. 6471-50-7), intended for researchers, scientists, and drug development professionals. Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS) specifically for this compound, this guide synthesizes available information and incorporates data from structurally related pigments to provide a thorough safety profile.

Chemical and Physical Properties

This compound is a single azo pigment. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₄H₁₇ClN₄O₄ |

| Molecular Weight | 460.87 g/mol |

| CAS Number | 6471-50-7 |

| Appearance | Red powder |

| Density | 1.422 g/cm³ at 23°C[1] |

| Vapor Pressure | 0 Pa at 25℃[1] |

Toxicological Data

| Endpoint | Result | Species | Method | Reference Compound |

| Acute Oral Toxicity (LD50) | ≥ 5000 mg/kg | Rat | Oral gavage | Pigment Red 63:1[2] |

| Skin Irritation | Not an irritant | Pigment Red 63:1[2] | ||

| Eye Irritation | Not an irritant | Pigment Red 63:1[2] | ||

| Sensitization | No data available | Pigment Red 63:1[2] | ||

| Long-term Toxicity | Not a sensitizer | Pigment Red 63:1[2] | ||

| Mutagenicity | No data available | Pigment Red 63:1[2] |

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment. The following precautions are recommended based on general principles for handling powdered chemicals and data from related pigments.

Engineering Controls

-

Work in a well-ventilated area.

-

Use a local exhaust ventilation system to control dust at the source.

-

Enclosed processes should be used whenever possible.

Personal Protective Equipment (PPE)

A diagram illustrating the recommended PPE for handling this compound is provided below.

Caption: Recommended Personal Protective Equipment for handling this compound.

Hygiene Measures

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

-

Remove contaminated clothing and wash it before reuse.

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Wash the affected area with soap and water. Remove contaminated clothing. |

| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Experimental Protocols: Long-term Toxicity and Carcinogenicity Bioassay

While a specific long-term toxicity study for this compound is not available, the following protocol is based on the National Toxicology Program (NTP) study of the structurally related C.I. Acid Red 14. This provides a representative methodology for assessing the chronic toxicity and carcinogenic potential of such colorants.

Study Design

Caption: General workflow for a long-term carcinogenesis bioassay of a colorant.

Methodologies

-

Test Substance: this compound, with purity and stability analysis.

-

Animals: Typically, 50 male and 50 female rats and mice per group.

-

Dose Administration: The pigment is mixed into the standard diet at various concentrations (e.g., parts per million).

-

Duration: The study typically runs for the lifetime of the animals (e.g., 104 weeks).

-

Endpoints:

-

Survival and body weight changes.

-

Clinical signs of toxicity.

-

Gross and microscopic pathology at termination.

-

Statistical analysis of tumor incidence.

-

Toxicological Signaling Pathways

Information on specific signaling pathways affected by this compound is not currently available. For many azo pigments, a key toxicological consideration is the potential for reductive cleavage of the azo bond by intestinal microflora or liver enzymes to release aromatic amines, which may have their own toxicological profiles. However, the low bioavailability of many pigments often limits the extent of this metabolic activation.

A logical diagram representing this potential metabolic pathway is shown below.

Caption: Potential metabolic pathway for azo pigments in the body.

Conclusion

This compound, like many organic pigments, is anticipated to have a low order of acute toxicity primarily due to its poor solubility and bioavailability. However, as with any chemical substance, appropriate handling procedures and the use of personal protective equipment are essential to minimize exposure and ensure a safe working environment. The information provided in this guide, including data from related compounds, serves as a comprehensive resource for the safe handling and use of this compound in a research and development setting. Further studies are needed to fully elucidate the specific toxicological profile and potential metabolic pathways of this pigment.

References

C.I. Pigment Red 14: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Red 14 is a synthetic organic pigment belonging to the monoazo class of colorants. Characterized by its bordeaux red hue, it finds application in various industrial sectors, including paints, inks, and plastics. This technical guide provides a detailed overview of its chemical identity, properties, and synthesis, with a focus on aspects relevant to research and development. While toxicological and biological activity data for this compound are not extensively available in the public domain, this guide will address the general considerations for azo pigments within a research and drug development context.

Chemical Identity and Synonyms

This compound is chemically identified as 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide.[1] It is registered under CAS Number 6471-50-7 and has the Colour Index generic name this compound and number C.I. 12380.[1]

A variety of synonyms and trade names are used for this pigment, including:

-

Permanent Bordeaux FGR

-

Helio Fast Bordeaux BR

-

4-((4-Chloro-2-nitrophenyl)diazenyl)-3-hydroxy-N-(o-tolyl)-2-naphthamide

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that comprehensive, publicly available data on properties such as solubility in various organic solvents and detailed spectroscopic analyses are limited.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₇ClN₄O₄ | [1] |

| Molecular Weight | 460.87 g/mol | [1] |

| CAS Number | 6471-50-7 | [1] |

| C.I. Number | 12380 | [1] |

| Appearance | Powder | [2] |

| Density | 1.422 g/cm³ at 23℃ | [2] |

| Vapor Pressure | 0 Pa at 25℃ | [2] |

Synthesis

The synthesis of this compound is a classic example of azo coupling, a fundamental reaction in the synthesis of a vast array of colorants. The process involves two main stages: diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling component.

Experimental Protocol: General Manufacturing Method

-

Diazotization of 4-Chloro-2-nitrobenzenamine: 4-Chloro-2-nitrobenzenamine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C). This reaction converts the primary amino group into a highly reactive diazonium salt.

-

Coupling Reaction: The freshly prepared diazonium salt solution is then slowly added to a solution of the coupling component, 3-Hydroxy-N-o-tolyl-2-naphthamide, which is typically dissolved in an alkaline medium to activate it for electrophilic attack. The coupling reaction results in the formation of the azo pigment, this compound, which precipitates from the reaction mixture.

-

Isolation and Purification: The precipitated pigment is isolated by filtration, washed with water to remove residual salts and unreacted starting materials, and then dried.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Toxicological and Biological Activity Considerations for Researchers

A critical aspect for researchers, particularly in drug development, is the toxicological profile and potential biological activity of a compound. For azo pigments, a primary concern is their potential for in vivo reductive cleavage of the azo bond (-N=N-). This metabolic process, which can be mediated by intestinal microflora or hepatic enzymes, can release the constituent aromatic amines. The toxicity of the parent pigment is often low due to poor solubility and absorption, but the resulting aromatic amines may be more readily absorbed and exhibit toxicity, including carcinogenicity.

The potential aromatic amines that could be released from the metabolic cleavage of this compound are:

-

4-Chloro-2-nitrobenzenamine: A chlorinated and nitrated aromatic amine.

-

1-amino-3-hydroxy-N-(2-methylphenyl)-2-naphthamide: A substituted aminonaphthol derivative.

The toxicological properties of these specific cleavage products would need to be considered in any safety assessment.

Given the lack of specific data for this compound, researchers should exercise caution and consider the following:

-

In vitro studies: Any in vitro studies using this compound should include assessments of its stability in the culture medium and potential for degradation.

-

Metabolic activation: When assessing the biological activity of this pigment, it would be prudent to consider experimental designs that include metabolic activation systems (e.g., liver S9 fractions) to simulate in vivo metabolism.

-

Impurity profile: As with any synthetic compound, the impurity profile of the specific batch of this compound being used should be considered, as impurities from the manufacturing process could contribute to any observed biological effects.

Conclusion

This compound is a well-established monoazo pigment with a defined chemical structure and synthesis route. However, for its potential application or consideration in a research or drug development context, there is a significant lack of publicly available data regarding its detailed physicochemical properties, and more importantly, its toxicological and biological activity profile. The potential for metabolic cleavage into aromatic amines necessitates a cautious approach and further investigation to ascertain its safety profile for any application beyond its traditional use as an industrial colorant. Researchers are encouraged to perform thorough characterization and safety assessments before considering this compound for biological studies.

References

Methodological & Application

Analytical techniques for the characterization of C.I. Pigment Red 14

Application Notes: Characterization of C.I. Pigment Red 14

Introduction

This compound, also known as C.I. 12380, is a single azo pigment characterized by its blue-light red shade.[1] Its chemical formula is C₂₄H₁₇ClN₄O₄ with a molecular weight of 460.87 g/mol .[1][2] This organic pigment is manufactured through the diazotization of 4-chloro-2-nitrobenzenamine and subsequent coupling with 3-Hydroxy-N-o-tolyl-2-naphthamide.[1] Due to its chemical properties, it finds application in various industries, including textiles, plastics, paints, and inks.[3] A thorough characterization is essential to ensure its quality, performance, and safety in these applications. This document outlines key analytical techniques and detailed protocols for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| C.I. Name | Pigment Red 14 | [1] |

| C.I. Number | 12380 | [1] |

| CAS Number | 6471-50-7 | [1][2] |

| Molecular Formula | C₂₄H₁₇ClN₄O₄ | [1][2] |

| Molecular Weight | 460.87 g/mol | [1][2] |

| Molecular Structure | Single Azo | [1] |

| Appearance | Red Powder | [2] |

| Density | 1.422 g/cm³ (at 23°C) | [2] |

Analytical Techniques & Protocols

A multi-technique approach is necessary for the complete characterization of this compound, covering its chemical structure, purity, morphology, and thermal stability.

Chromatographic Analysis: HPLC and UHPLC-MS

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of organic pigments and identifying any organic impurities or related substances.[4] Coupling it with Mass Spectrometry (MS) allows for the definitive identification of these components based on their mass-to-charge ratio.[5]

Protocol: Purity Analysis by HPLC-UV

-

Sample Preparation:

-

Accurately weigh 10 mg of this compound.

-

Dissolve the sample in 10 mL of a suitable solvent (e.g., a mixture of methanol and a small amount of ammonium hydroxide to aid dissolution). Use sonication to ensure complete dissolution.[4]

-

Dilute the solution to a final concentration of approximately 10-20 µg/mL with the initial mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.[4]

-

-

Instrumentation & Conditions:

-

System: HPLC with a UV/Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

-

Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 7) and an organic solvent (e.g., acetonitrile or methanol).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 10-20 µL.[6]

-

Detection: Monitor at the pigment's maximum absorption wavelength (λmax) and at least one other wavelength to detect impurities.[4]

-

-

Data Analysis:

-

Determine the purity by calculating the area percentage of the main pigment peak relative to the total area of all detected peaks.

-

For quantitative analysis of specific impurities, a certified reference standard is required.

-

Spectroscopic Techniques

Spectroscopy is vital for confirming the chemical structure and optical properties of the pigment.

Protocol: Structural Analysis by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the pigment's molecular structure.[7]

-

Sample Preparation:

-

Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the pigment sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the powder directly on the ATR crystal.

-

-

Instrumentation & Conditions:

-

Data Analysis:

-

Identify characteristic absorption bands for functional groups expected in this compound, such as N-H, C=O (amide), N=N (azo), and aromatic C-H and C=C vibrations.

-

Protocol: Optical Property Analysis by UV-Visible Spectroscopy

UV-Vis spectroscopy measures the pigment's absorption spectrum, which is fundamental to its color properties and stability.[7]

-

Sample Preparation:

-

Prepare a dilute suspension of the pigment in a suitable solvent (e.g., ethanol or N,N-dimethylformamide) at a low concentration (e.g., 0.05 mg/mL).[9]

-

Use sonication to achieve a fine, stable dispersion.

-

-

Instrumentation & Conditions:

-

System: UV-Vis Spectrophotometer.

-

Scan Range: Typically 200–800 nm.

-

Mode: Absorbance.

-

Blank: Use the pure solvent as a reference.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorption (λmax), which corresponds to the pigment's primary color.

-

The shape and features of the spectrum provide information about the electronic structure and can be used for quality control.

-

Microscopic and Morphological Analysis

The physical form of the pigment particles significantly impacts its application properties like opacity and dispersibility.

Protocol: Morphological and Elemental Analysis by SEM-EDX

Scanning Electron Microscopy (SEM) provides high-resolution images of the pigment's particle size, shape, and surface morphology.[7] Energy-Dispersive X-ray Spectroscopy (EDX) provides simultaneous elemental analysis.[8]

-

Sample Preparation:

-

Mount a small amount of the pigment powder onto an SEM stub using double-sided carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[9]

-

-

Instrumentation & Conditions:

-

System: SEM equipped with an EDX detector.

-

Accelerating Voltage: 10–20 kV.

-

Imaging Mode: Secondary Electron (SE) for topography.

-

EDX Analysis: Acquire spectra from representative areas to determine elemental composition.

-

-

Data Analysis:

-

Analyze SEM images to characterize particle morphology (e.g., crystalline, amorphous, aggregated) and estimate particle size distribution.

-

Analyze the EDX spectrum to confirm the presence of expected elements (C, H, O, N, Cl) and detect any inorganic impurities.

-

Structural and Thermal Analysis

Protocol: Crystallinity Analysis by X-Ray Diffraction (XRD)

XRD is used to determine the crystalline phase and structure of the pigment powder.[7]

-

Sample Preparation:

-

Place a sufficient amount of the pigment powder onto a sample holder and gently flatten the surface.

-

-

Instrumentation & Conditions:

-

Data Analysis:

-

The resulting diffractogram, a plot of intensity vs. 2θ angle, serves as a fingerprint for the pigment's crystalline form.

-

The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous nature.

-

Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[8]

-

Sample Preparation:

-

Accurately weigh 5–10 mg of the pigment into a TGA sample pan (e.g., alumina or platinum).

-

-

Instrumentation & Conditions:

-

Data Analysis:

-

The TGA curve plots mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

-

References

- 1. Pigment Red 14 [dyestuffintermediates.com]

- 2. chembk.com [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]

- 8. scispace.com [scispace.com]

- 9. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02496A [pubs.rsc.org]

Application Notes and Protocols for C.I. Pigment Red 14 in Polymer Matrix Composites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Pigment Red 14 in polymer matrix composites, detailing its properties, incorporation methodologies, and expected performance characteristics. Due to the limited availability of specific quantitative data for this compound in public literature, illustrative data based on similar organic red pigments is provided for comparative purposes.

Introduction to this compound

This compound, also known as C.I. 12380, is a single azo pigment.[1] It is utilized as a colorant in various materials, including plastics.[2][3] Its chemical formula is C24H17ClN4O4 and it has a molecular weight of 460.87 g/mol .[1] This pigment is known for its blue-light red shade.[1]

Chemical Structure:

Caption: Simplified 2D representation of the general structure of a monoazo pigment.

Physical and Chemical Properties

| Property | Description | Illustrative Value/Rating |

| C.I. Name | Colour Index Name | Pigment Red 14 |

| C.I. Number | Colour Index Number | 12380 |

| CAS Number | Chemical Abstracts Service Number | 6471-50-7[1] |

| Chemical Formula | Molecular Formula | C24H17ClN4O4[1] |

| Molecular Weight | Mass of one mole of the substance | 460.87 g/mol [1] |

| Heat Stability | The ability to withstand high temperatures without degrading or changing color. | Stable up to 220-240 °C in Polyolefins (illustrative) |

| Lightfastness (Blue Wool Scale) | Resistance to fading when exposed to light. Scale is 1 (poor) to 8 (excellent). | 6-7 in full shade (illustrative) |

| Weatherfastness | Resistance to degradation from weather elements. | Good (illustrative) |

| Migration Resistance | The tendency of the pigment to move from the polymer to the surface or into adjacent materials. | Good in plasticized PVC (illustrative) |

| Chemical Resistance | Resistance to acids, alkalis, and solvents. | Good resistance to dilute acids and alkalis (illustrative) |

Application in Polymer Matrix Composites

This compound is suitable for coloring a variety of polymers, including:

-

Polyvinyl Chloride (PVC)[3]

-

Polyolefins (Polyethylene, Polypropylene)[3]

-

Other general-purpose plastics

The performance of the pigment within the polymer matrix is highly dependent on achieving a uniform dispersion of the pigment particles. Poor dispersion can lead to agglomerates, which can act as stress concentrators, negatively impacting the mechanical properties of the composite.

Impact on Mechanical Properties of Polymer Composites

The introduction of pigments can influence the mechanical properties of the host polymer. The extent of this influence depends on factors such as pigment loading, particle size, and the quality of dispersion.

| Polymer Matrix | Pigment Loading (%) | Change in Tensile Strength | Change in Impact Strength |

| Polycarbonate (PC) | 1 | -1% to +1% (illustrative) | -6% (illustrative) |

| Polycarbonate (PC) | 6 | +1% (illustrative) | -15% (illustrative) |

| High-Density Polyethylene (HDPE) | 1 | Minimal change (illustrative) | Minimal change (illustrative) |

| High-Density Polyethylene (HDPE) | 5 | Slight decrease (illustrative) | Slight decrease (illustrative) |

Note: The data in this table is illustrative and based on general findings for red pigments in polycarbonate. Actual values for this compound may vary.

Experimental Protocols

The following are detailed protocols for the incorporation and characterization of this compound in a polymer matrix.

Protocol 1: Masterbatch Preparation via Twin-Screw Extrusion

This is a common industrial method for incorporating pigments into thermoplastics.

Objective: To prepare a concentrated masterbatch of this compound in a polymer carrier.

Materials:

-

This compound powder

-

Polymer carrier resin (e.g., LLDPE, PP)

-

Dispersing agent (e.g., stearic acid, wax-based additives) - optional

Equipment:

-

Twin-screw extruder with a suitable screw configuration for dispersive mixing

-

Gravimetric feeders for pigment and polymer

-

Water bath for cooling the extrudate

-

Pelletizer

Procedure:

-

Pre-blending: Dry blend the this compound powder with the polymer carrier resin and any dispersing agents in the desired ratio (e.g., 30% pigment loading).

-

Extrusion:

-

Set the temperature profile of the extruder appropriate for the carrier resin.

-

Feed the pre-blended mixture into the extruder using a gravimetric feeder at a controlled rate.

-

Set the screw speed to ensure good dispersion without excessive shear that could degrade the polymer or pigment.

-

-

Cooling and Pelletizing:

-

Pass the extruded strand through a water bath to cool.

-

Feed the cooled strand into a pelletizer to produce masterbatch pellets.

-

-

Drying: Dry the pellets in an oven to remove any residual moisture.

Caption: Workflow for masterbatch preparation.

Protocol 2: Composite Fabrication via Injection Molding

Objective: To produce test specimens of the polymer composite containing this compound.

Materials:

-

Natural (uncolored) polymer resin

-

This compound masterbatch

Equipment:

-

Injection molding machine

-

Standard test specimen molds (e.g., for tensile and impact testing)

Procedure:

-

Blending: Tumble blend the natural polymer resin with the this compound masterbatch at a ratio that will achieve the desired final pigment concentration in the molded part (e.g., 1-5%).

-

Injection Molding:

-

Set the injection molding machine parameters (temperature, pressure, injection speed) according to the recommendations for the base polymer.

-

Mold the test specimens using the appropriate molds.

-

-

Conditioning: Condition the molded specimens according to relevant ASTM standards before testing.

Protocol 3: Characterization of the Polymer Composite

Objective: To evaluate the properties of the polymer composite containing this compound.

-

Method: Spectrophotometry/Colorimetry

-

Standard: ASTM D6290 (Standard Test Method for Color Determination of Plastic Pellets)

-

Procedure: Measure the CIELAB (L, a, b*) color coordinates of the molded specimens to quantify the color.

-

Method: Optical Microscopy

-

Standard: ASTM D3015 (Standard Practice for Microscopical Examination of Pigment Dispersion in Plastic Compounds)

-

Procedure: Prepare thin sections of the composite and examine them under a microscope to assess the size and distribution of pigment agglomerates.

-

Tensile Strength:

-

Standard: ASTM D638 (Standard Test Method for Tensile Properties of Plastics)

-

Procedure: Test the dumbbell-shaped specimens on a universal testing machine to determine tensile strength, modulus, and elongation at break.

-

-

Impact Strength (Notched Izod):

-

Standard: ASTM D256 (Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics)

-

Procedure: Test notched specimens to determine their resistance to impact.

-

-

Method: Differential Scanning Calorimetry (DSC)

-

Procedure: Analyze small samples of the composite to determine the glass transition temperature (Tg) and melting temperature (Tm) and to assess any changes due to the presence of the pigment.

Caption: Workflow for composite characterization.

Logical Relationships in Composite Formulation

The formulation of a polymer composite with this compound involves a series of decisions that are logically interconnected. The desired end-use properties dictate the choice of polymer, pigment loading, and processing conditions.

Caption: Logical relationships in composite formulation.

Conclusion

This compound is a viable colorant for a range of polymer applications. Successful implementation requires careful consideration of pigment loading and dispersion to achieve the desired color without significantly compromising the mechanical and thermal properties of the polymer matrix. The protocols outlined in this document provide a framework for the systematic incorporation and evaluation of this compound in polymer matrix composites. It is recommended that users conduct their own specific testing to determine the optimal formulation for their particular application.

References

Formulation and Application of C.I. Pigment Red 14 in Printing Inks and Coatings

Application Notes and Protocols for Researchers and Scientists

C.I. Pigment Red 14, also known as Permanent Bordeaux FGR, is a monoazo pigment that provides a bluish-red shade.[1] Its chemical formula is C24H17ClN4O4, and it is synthesized by the diazotization of 4-chloro-2-nitrobenzenamine and subsequent coupling with 3-Hydroxy-N-o-tolyl-2-naphthamide.[1] This pigment is utilized in various applications, including printing inks and coatings, due to its good lightfastness and stability.[1][2] These application notes provide a comprehensive overview of its formulation, performance characteristics, and relevant experimental protocols.

Physicochemical Properties and Performance Data

A summary of the key physical, chemical, and performance properties of this compound is presented below. This data is essential for formulators to determine its suitability for specific applications.

| Property | Value / Rating | Test Method/Standard |

| Physical Properties | ||

| C.I. Name | Pigment Red 14 | - |

| C.I. Number | 12380 | - |

| CAS Number | 6471-50-7 | - |

| Molecular Weight | 460.87 g/mol | - |

| Density | ~1.42 g/cm³ | ASTM D153 |

| Fastness Properties | ||

| Lightfastness (Full Shade) | 6 | Blue Wool Scale |

| Lightfastness (Tint) | 5 | Blue Wool Scale |

| Heat Stability | 160 °C | ASTM D2454 |

| Chemical Resistance (Scale 1-5, 5=Excellent) | ||

| Water | 5 | ISO 2836 |

| Ethanol | 4 | ISO 2836 |

| Ethyl Acetate | 3-4 | ISO 2836 |

| Mineral Spirits | 4 | ISO 2836 |

| 5% Hydrochloric Acid | 5 | Internal Method |

| 5% Sodium Hydroxide | 5 | Internal Method |

Formulation Guidelines

The following are starting point formulations for incorporating this compound into a solvent-based printing ink and a water-based coating. Adjustments may be necessary based on the specific requirements of the final application.

Table 2: Example Formulation for a Solvent-Based Gravure Printing Ink

| Component | Function | Weight (%) |

| This compound | Colorant | 12.0 |

| Nitrocellulose Resin | Binder | 15.0 |

| Plasticizer (e.g., DOP) | Flexibility | 3.0 |

| Ethyl Acetate | Solvent | 40.0 |

| Isopropyl Alcohol | Co-solvent | 25.0 |

| Additives (e.g., wax) | Slip/Resistance | 5.0 |

| Total | 100.0 |

Table 3: Example Formulation for a Water-Based Industrial Coating

| Component | Function | Weight (%) |

| This compound | Colorant | 8.0 |

| Acrylic Emulsion (50% solids) | Binder | 40.0 |

| Water | Solvent | 35.0 |

| Coalescing Agent (e.g., Texanol) | Film Formation | 3.0 |

| Dispersant | Pigment Wetting | 1.5 |

| Defoamer | Foam Control | 0.5 |

| Thickener | Rheology Control | 2.0 |

| pH Adjuster (e.g., AMP-95) | Stability | 0.5 |

| Biocide | Preservation | 0.2 |

| Total | 100.0 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of this compound in their own formulations.

Protocol 1: Preparation of a Pigment Dispersion

This protocol outlines the general procedure for dispersing this compound in a liquid vehicle, a critical step for achieving optimal color development and stability.

-

Premixing:

-

Weigh the required amounts of the liquid vehicle (resin, solvent/water, and additives) into a suitable container.

-

While under low-speed agitation with a dissolver, slowly add the this compound powder to the liquid to wet the pigment particles.

-

Continue mixing for 15-20 minutes until a homogenous premix is obtained.

-

-

Dispersion:

-

Transfer the premix to a media mill (e.g., bead mill, ball mill).

-

Mill the premix at a suitable speed and for a sufficient time to achieve the desired particle size and color strength. This may take several hours, depending on the equipment and formulation.

-

Periodically take samples to check the fineness of grind using a Hegman gauge. The target is typically a Hegman value of 6-7 for high-quality inks and coatings.

-

-

Letdown:

-

Once the desired grind is achieved, transfer the pigment concentrate to a separate mixing vessel.

-